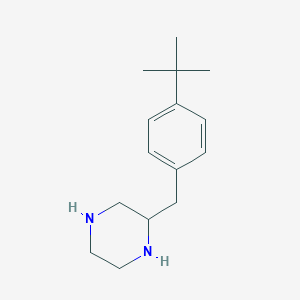
2-(4-Tert-butyl-benzyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE typically involves the reaction of ®-2-chloromethyl-4-tert-butylbenzene with piperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various piperazine derivatives, which are valuable intermediates in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as a ligand for certain receptors in the central nervous system, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE is explored for its potential use in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain suggests that it may have applications in the development of drugs for conditions such as anxiety and depression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-METHYL-BENZYL)-PIPERAZINE: Similar structure but with a methyl group instead of a tert-butyl group.
®-2-(4-ETHYL-BENZYL)-PIPERAZINE: Similar structure but with an ethyl group instead of a tert-butyl group.
®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in ®-2-(4-TERT-BUTYL-BENZYL)-PIPERAZINE imparts unique steric and electronic properties to the compound. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain receptors compared to its analogs with smaller alkyl groups. These properties contribute to its potential as a therapeutic agent with improved pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-[(4-tert-butylphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-14-11-16-8-9-17-14/h4-7,14,16-17H,8-11H2,1-3H3 |
InChI-Schlüssel |
OUDGNZXSKMKMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


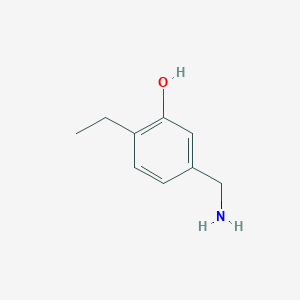
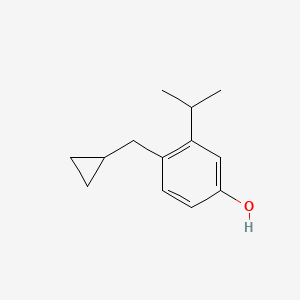
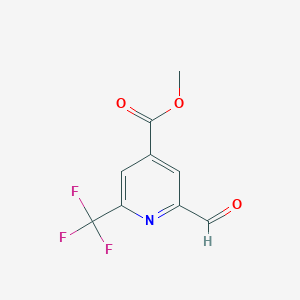
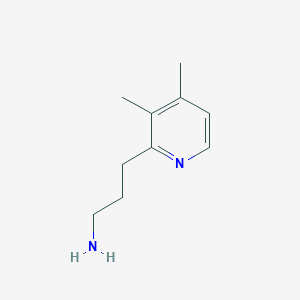
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

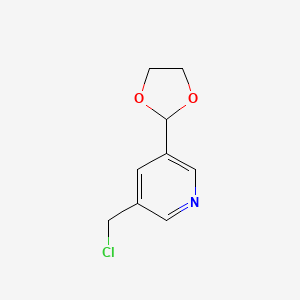

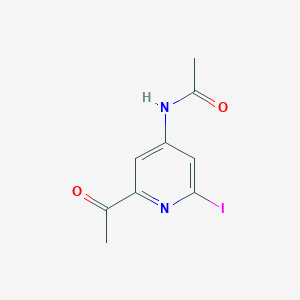
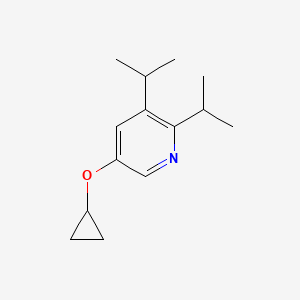
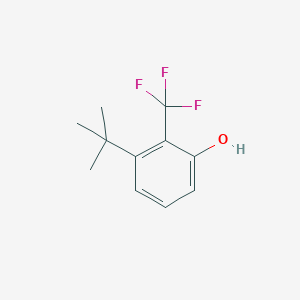
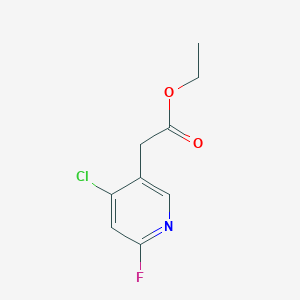
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)

